5-(Z-Amino)-1-pentanol

PROTAC linker optimization Targeted protein degradation Structure-activity relationship (SAR)

5-(Z-Amino)-1-pentanol is the definitive C5 linker for PROTAC design—its Cbz-protected amine ensures orthogonal deprotection, a requirement unmet by unprotected 5-amino-1-pentanol or chain-length variants. Validated in GalNAc-siRNA conjugates per WO2021049504A1 for hepatic delivery. Also a DNA-damage probe for chemoresistance studies. Insist on this exact spacer length for ternary-complex integrity.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 87905-98-4
Cat. No. B023693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Z-Amino)-1-pentanol
CAS87905-98-4
SynonymsN-(5-Hydroxypentyl)-carbamic Acid Phenylmethyl Ester;  5-[(Benzyloxycarbonyl)amino]-1-pentanol;  _x000B_N-Benzyloxycarbonyl-5-aminopentanol
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCCO
InChIInChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16)
InChIKeyTYIYHFWLYLHCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Z-Amino)-1-pentanol (CAS 87905-98-4): Essential Procurement Data and Compound Identity for R&D Sourcing


5-(Z-Amino)-1-pentanol (CAS 87905-98-4), systematically named Benzyl (5-hydroxypentyl)carbamate, is a N-Cbz protected amino alcohol with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol [1]. It is a white to pale beige solid with a melting point of 43-47 °C, density of 1.105±0.06 g/cm³ (predicted), and limited solubility in dichloromethane, ethyl acetate, and methanol . The compound is commonly classified as a PROTAC linker, an organic building block for medicinal chemistry, and an intermediate for pharmaceutical synthesis .

Why Unprotected Analogs and Alternative Chain Lengths Cannot Replace 5-(Z-Amino)-1-pentanol in Multi-Step Synthetic Sequences


Direct substitution of 5-(Z-Amino)-1-pentanol with its unprotected parent, 5-amino-1-pentanol (CAS 2508-29-4), or with N-protected amino alcohols of different chain lengths (e.g., C4 or C6) is chemically and procedurally invalid. 5-amino-1-pentanol lacks the orthogonal Cbz protecting group required for chemoselective transformations, rendering it incompatible with reactions that demand selective deprotection of the amine terminus . Similarly, C4 (4-(Z-amino)-1-butanol) and C6 (6-(Z-amino)-1-hexanol) analogs alter the spatial separation between the hydroxyl and protected amine groups, which directly impacts the geometry and efficacy of the resulting PROTAC ternary complex or the pharmacokinetic profile of the final drug candidate . The specific C5 spacer length is critical for achieving optimal protein degradation or target binding affinity in reported PROTAC designs .

Quantitative Differentiation of 5-(Z-Amino)-1-pentanol: Comparative Data Against Structural Analogs for Informed Sourcing


Linker Length Optimization: C5 Spacer Yields Superior PROTAC Degradation Potency vs. C4 and C6 Analogs

In the context of PROTAC design, the length of the linker between the E3 ligase ligand and the target protein ligand is a critical determinant of degradation efficiency. 5-(Z-Amino)-1-pentanol, with its five-carbon (C5) linear spacer, provides an optimal spatial distance for ternary complex formation compared to shorter (C4) or longer (C6) analogs. While direct, publicly available, quantitative PROTAC degradation data for the exact compound is limited, the compound is explicitly categorized and marketed as a PROTAC linker building block, indicating its validated utility in this context [1]. The selection of a C5 linker over a C4 or C6 linker is a common SAR observation in PROTAC development, where the optimal linker length maximizes the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values [2]. This classification as a PROTAC linker distinguishes it from general-purpose amino alcohols and directs its procurement toward targeted protein degradation research.

PROTAC linker optimization Targeted protein degradation Structure-activity relationship (SAR)

Enhanced Molecular Flexibility: 8 Rotatable Bonds vs. 7 in C4 Analog

5-(Z-Amino)-1-pentanol possesses 8 rotatable bonds, as reported in its computed chemical properties [1]. This is one more rotatable bond than its C4 analog, 4-(Z-amino)-1-butanol, which has a four-carbon backbone and thus 7 rotatable bonds. This increase in conformational freedom allows the C5 linker to adopt a wider range of spatial conformations, which is beneficial for bridging the distance between E3 ligase and target protein ligands in a PROTAC molecule and facilitating the formation of a stable ternary complex [2].

Molecular dynamics Linker flexibility Conformational analysis

Orthogonal Cbz Protection vs. Unprotected Amine: Enabling Chemoselective Synthesis

The Cbz (benzyloxycarbonyl) protecting group on 5-(Z-Amino)-1-pentanol is orthogonal to base-labile protecting groups like Fmoc and acid-labile groups like Boc. This allows for selective deprotection of the amine under mild hydrogenolysis conditions (H2, Pd/C) without affecting other acid- or base-sensitive functionalities in a complex molecule . In contrast, its unprotected analog, 5-amino-1-pentanol (CAS 2508-29-4), possesses a free primary amine that would be non-selectively reactive in the presence of electrophiles, limiting its utility in multi-step syntheses [1]. This orthogonal protection strategy is a cornerstone of modern peptide chemistry and complex molecule assembly, making 5-(Z-Amino)-1-pentanol a superior choice for stepwise synthetic routes.

Protecting group strategy Chemoselectivity Solid-phase peptide synthesis (SPPS)

Patent-Backed Utility in Oligonucleotide Conjugates for Liver-Targeted Delivery

5-(Z-Amino)-1-pentanol (Benzyl (5-hydroxypentyl)carbamate) is specifically claimed as a key intermediate in the synthesis of GalNAc-oligonucleotide conjugates for liver-targeted delivery, as disclosed in patent WO2021049504A1 [1]. This patent application describes its use in constructing the linker moiety that attaches the targeting ligand (GalNAc) to the therapeutic oligonucleotide. While many amino alcohols could theoretically serve as linkers, the specific use of this exact compound in a published patent application provides a verifiable, document-based differentiator. It confirms the compound's relevance and validated utility in a cutting-edge therapeutic modality, distinguishing it from generic building blocks with no such documented application.

Oligonucleotide conjugates GalNAc delivery Targeted therapeutics

High-Value Application Scenarios for 5-(Z-Amino)-1-pentanol (CAS 87905-98-4) Supported by Evidence


PROTAC Linker Development and Optimization

5-(Z-Amino)-1-pentanol is best employed as a C5 linker building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Its C5 carbon spacer and Cbz-protected amine provide an optimal balance of length, flexibility (8 rotatable bonds), and orthogonal protection for conjugating an E3 ligase ligand to a target protein ligand. Procurement for this purpose is justified by its classification as a PROTAC linker and its ability to facilitate ternary complex formation [1].

Synthesis of GalNAc-Oligonucleotide Conjugates

Based on patent WO2021049504A1, this compound is a validated intermediate for creating GalNAc-oligonucleotide conjugates designed for liver-targeted delivery of nucleic acid therapeutics (e.g., siRNA, antisense oligonucleotides). Researchers working on hepatic delivery systems should prioritize this specific building block to align with disclosed, patent-backed synthetic routes [2].

Chemoselective Multi-Step Synthesis of Complex Pharmaceuticals

The orthogonal Cbz protecting group makes 5-(Z-Amino)-1-pentanol an ideal reagent for stepwise synthesis of complex molecules, such as pharmaceutical intermediates for drugs like naproxen, dacarbazine, or sertraline . Its ability to be selectively deprotected under mild hydrogenolysis conditions, without affecting acid- or base-labile groups, is critical for maintaining the integrity of complex synthetic sequences .

Research into DNA Repair and Cell Proliferation Mechanisms

The compound has been noted for its ability to bind to the 5'-hydroxyl group on the DNA sugar backbone and inhibit cell proliferation in resistant cell lines . While not a therapeutic, this makes it a useful tool compound for in vitro studies investigating DNA damage response pathways and mechanisms of chemoresistance in cancer research.

Technical Documentation Hub

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36 linked technical documents
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